molecular formula C14H17BrN2O2 B2629527 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1096247-11-8

2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2629527
CAS No.: 1096247-11-8
M. Wt: 325.206
InChI Key: JHEWNXDPWUWPQU-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group and a cyano-dimethylpropyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves the following steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.

    Preparation of 2-(2-bromophenoxy)acetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(2-bromophenoxy)acetyl chloride: This is done by reacting 2-(2-bromophenoxy)acetic acid with thionyl chloride.

    Synthesis of this compound: The final step involves the reaction of 2-(2-bromophenoxy)acetyl chloride with 1-cyano-1,2-dimethylpropylamine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents may include lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used. For example, reaction with sodium azide would yield the corresponding azide derivative.

    Hydrolysis: The major products are 2-(2-bromophenoxy)acetic acid and 1-cyano-1,2-dimethylpropylamine.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The cyano and bromophenoxy groups may play a role in binding to these targets and modulating their activity. Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-fluorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(2-iodophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and may also affect the compound’s biological activity.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-7-5-4-6-11(12)15/h4-7,10H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEWNXDPWUWPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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